
N',N'-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H14N4O2 It is characterized by the presence of a nitropyridine ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atoms
Preparation Methods
The synthesis of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine typically involves the reaction of 2-chloro-5-nitropyridine with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the precursor can be substituted with different nucleophiles to form various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine can be compared with similar compounds such as:
N,N-dimethyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has a pyridine ring instead of a nitropyridine ring, which affects its reactivity and applications.
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has two pyridine rings and is used as a ligand in coordination chemistry.
N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine:
The uniqueness of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine lies in its nitropyridine ring, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N4O2/c1-12(2)6-5-10-8-3-4-9(11-7-8)13(14)15/h3-4,7,10H,5-6H2,1-2H3 |
InChI Key |
FBAUDFIPVKDDDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


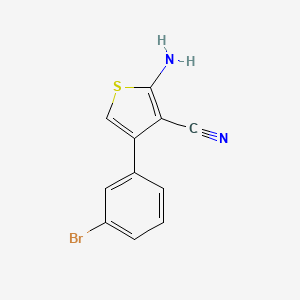
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
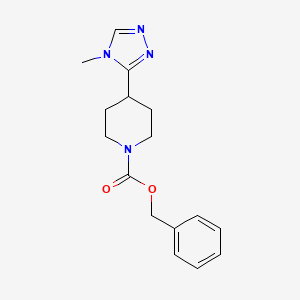
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
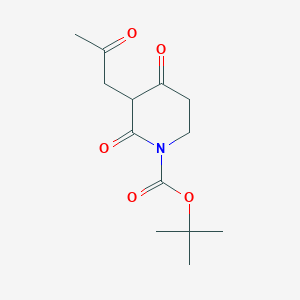

![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)

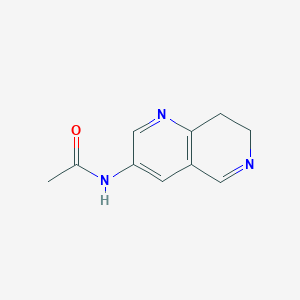

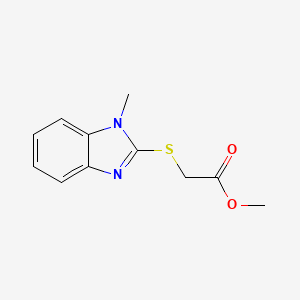

![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)
